6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoyl chloride is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is part of the nitrobenzoxadiazole family, which is recognized for its fluorescent properties and utility in various biochemical assays.
Vorbereitungsmethoden
The synthesis of 6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 7-nitrobenzo[c][1,2,5]oxadiazole, which is then reacted with hexanoyl chloride under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Analyse Chemischer Reaktionen
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Wissenschaftliche Forschungsanwendungen
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays to study molecular interactions and dynamics.
Biology: The compound is employed in biological studies to label and track biomolecules, such as proteins and lipids, due to its fluorescent properties.
Medicine: In medical research, it is used to investigate cellular processes and drug interactions.
Industry: The compound finds applications in the development of new materials and sensors.
Wirkmechanismus
The mechanism of action of 6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoyl chloride involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety in the compound is responsible for its fluorescent properties, which are utilized in various assays. The compound can bind to specific proteins or lipids, allowing researchers to track and study these molecules in real-time .
Vergleich Mit ähnlichen Verbindungen
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoyl chloride is unique compared to other similar compounds due to its specific structural features and applications. Similar compounds include:
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol: This compound is also part of the nitrobenzoxadiazole family and is used in similar applications but has different functional groups that affect its reactivity and properties.
N-(6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexyl)benzamide: This compound has an amide group instead of a chloride, which provides different chemical properties and stability.
Eigenschaften
CAS-Nummer |
88235-28-3 |
---|---|
Molekularformel |
C12H13ClN4O4 |
Molekulargewicht |
312.71 g/mol |
IUPAC-Name |
6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl chloride |
InChI |
InChI=1S/C12H13ClN4O4/c13-10(18)4-2-1-3-7-14-8-5-6-9(17(19)20)12-11(8)15-21-16-12/h5-6,14H,1-4,7H2 |
InChI-Schlüssel |
GUMYOSFIRMFJNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.